One of the major uses of 4-NPL is as a substrate in assays designed to measure lipase activity. Lipases are enzymes that break down fats and oils (triglycerides) into their constituent fatty acids and glycerol. 4-NPL is an artificial substrate that mimics natural triglycerides. When a lipase acts on 4-NPL, it cleaves the ester bond between the lauric acid (dodecanoic acid) and the 4-nitrophenol group. Pubmed source: p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity:
4-Nitrophenyl laurate, also known as 4-nitrophenyl dodecanoate, is an organic compound classified as a 4-nitrophenyl ester. Its molecular formula is , and it has a molecular weight of approximately 321.41 g/mol. The compound features a linear structure comprising a twelve-carbon lauric acid chain (dodecanoate) linked to a benzene ring with a nitro group () positioned at the para position (fourth position) of the ring. This unique structure allows it to serve as an artificial substrate in various biochemical assays, particularly for measuring lipase activity, which is crucial for understanding lipid metabolism and enzyme kinetics .
4-Nitrophenyl laurate acts as a substrate for lipases. The lipase enzyme binds to the ester bond in the molecule, and a water molecule attacks the carbonyl carbon, breaking the bond. The nitro group, being a good leaving group, departs with the benzene ring as 4-nitrophenol. The remaining dodecanoate chain becomes lauric acid []. This reaction allows scientists to measure lipase activity by monitoring the release of 4-nitrophenol, which can be easily detected by its yellow color or absorbance at a specific wavelength using a spectrophotometer [].
The primary chemical reaction involving 4-nitrophenyl laurate is its hydrolysis, catalyzed by lipases. This reaction cleaves the ester bond between the lauric acid and the 4-nitrophenol group:
In this reaction, water acts as a nucleophile that attacks the carbonyl carbon of the ester bond, leading to the formation of lauric acid and 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically due to its characteristic yellow color, making it an effective method for quantifying lipase activity .
4-Nitrophenyl laurate exhibits notable biological activity, primarily as a substrate for lipases and esterases. It has been shown to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibitory effect may stem from its hydrophobic characteristics, which create a barrier against other molecules binding to the enzyme. While it has demonstrated in vitro inhibition of some enzymes, further research is needed to elucidate its full biological implications .
The synthesis of 4-nitrophenyl laurate typically involves the reaction of 4-nitrophenol with lauric acid in the presence of a dehydration agent such as thionyl chloride or phosphorus pentoxide. The general reaction can be summarized as follows:
This method allows for the efficient formation of 4-nitrophenyl laurate while minimizing side reactions .
The primary application of 4-nitrophenyl laurate lies in biochemical research as a substrate for assays measuring lipase and esterase activities. Its ability to mimic natural triglycerides makes it invaluable in studies related to lipid metabolism and enzyme kinetics. Additionally, it can be used in various enzymatic assays due to its clear spectroscopic properties that facilitate easy detection of reaction products .
Interaction studies involving 4-nitrophenyl laurate have primarily focused on its role as an inhibitor of enzymatic activity. Research indicates that it can effectively bind to lipases, altering their catalytic efficiency. Such studies are crucial for understanding enzyme mechanisms and developing inhibitors that could have therapeutic applications in managing conditions related to lipid metabolism .
Several compounds share structural similarities with 4-nitrophenyl laurate, particularly within the class of nitrophenyl esters. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Nitrophenyl butyrate | Shorter fatty acid chain; used in similar assays | |
4-Nitrophenyl acetate | Acetic acid derivative; commonly used as a substrate | |
p-Nitrophenyl caprate | Similar length fatty acid; different functional group |
While these compounds share similar functional groups and applications in enzymatic assays, 4-nitrophenyl laurate is distinguished by its longer dodecanoate chain which affects its solubility and interaction with specific enzymes like lipases more effectively than those with shorter chains .
4-Nitrophenyl laurate possesses the molecular formula C₁₈H₂₇NO₄ with a molecular weight of 321.41 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name (4-nitrophenyl) dodecanoate, reflecting its structural composition [1]. The molecular structure consists of a twelve-carbon lauric acid chain (dodecanoic acid) chemically bonded through an ester linkage to a benzene ring bearing a nitro group positioned at the para position (fourth position) .
The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N+[O-], which illustrates the linear dodecanoate chain connected to the 4-nitrophenyl moiety [1] [7]. The compound's International Chemical Identifier Key is YNGNVZFHHJEZKD-UHFFFAOYSA-N [1] [3]. The monoisotopic mass has been determined to be 321.194008 atomic mass units [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₇NO₄ | [1] [2] [3] |
Molecular Weight | 321.41 g/mol | [1] [2] [3] |
Monoisotopic Mass | 321.194008 amu | [3] |
Chemical Abstracts Service Number | 1956-11-2 | [1] [2] [3] |
International Chemical Identifier Key | YNGNVZFHHJEZKD-UHFFFAOYSA-N | [1] [3] |
4-Nitrophenyl laurate presents as a white to almost white crystalline powder or crystal at room temperature [2] [5] [7]. The compound maintains a solid physical state under standard conditions (20°C) [25] [31]. Multiple commercial sources describe the material as exhibiting a pale yellow crystalline appearance in certain preparations [2], though the predominant characterization identifies it as white to off-white crystalline material [12] [25].
The melting point of 4-nitrophenyl laurate has been consistently reported across multiple sources as approximately 46°C [5] [6] [10]. More precise measurements indicate a melting range of 45.0 to 48.0°C [25] [31], with some sources specifying 45°C as the primary melting point [7] [31]. The compound demonstrates thermal stability up to its melting point under normal atmospheric conditions [4].
The predicted boiling point has been calculated as 432.6±28.0°C [5] [10], though this represents a theoretical estimation rather than experimental measurement. The compound exhibits combustible properties but does not ignite readily under standard conditions [32].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 45-48°C | [5] [6] [25] [31] |
Predicted Boiling Point | 432.6±28.0°C | [5] [10] |
Flash Point | >110°C | [32] |
4-Nitrophenyl laurate exhibits limited water solubility due to its hydrophobic dodecanoate chain [2] [14]. The compound demonstrates good solubility in various organic solvents, including ethanol, methanol, and acetonitrile [2] [14]. Specific solubility data indicates the compound is soluble in ethyl acetate at concentrations of 1% weight per volume, producing clear, colorless solutions [6] [15].
The compound shows almost complete transparency when dissolved in hot methanol [5] [10] [25]. Chloroform serves as another effective solvent for 4-nitrophenyl laurate [6] [15] [20]. The limited aqueous solubility contrasts with the enhanced solubility observed in polar organic solvents [16].
Solvent | Solubility Characteristics | Reference |
---|---|---|
Water | Limited/sparingly soluble | [2] [14] |
Ethanol | Soluble | [2] [14] |
Methanol | Almost transparent in hot conditions | [5] [10] [25] |
Acetonitrile | Soluble | [2] [14] |
Ethyl Acetate | 1% w/v clear, colorless solution | [6] [15] |
Chloroform | Soluble | [6] [15] [20] |
4-Nitrophenyl laurate undergoes hydrolysis reactions when exposed to lipase and esterase enzymes [21] [22]. The enzymatic hydrolysis cleaves the ester bond between the lauric acid chain and the 4-nitrophenol group, releasing 4-nitrophenol and dodecanoic acid as products [21] [24]. This reaction proceeds through an interfacial acyl-enzyme mechanism that is rate-limited by hydrolysis of the acyl-enzyme intermediate [24].
The compound demonstrates stability under normal ambient conditions but may react violently with strong oxidizing agents [32]. The ester linkage represents the primary site of chemical reactivity, particularly under alkaline conditions where hydrolysis rates increase significantly [21]. The nitro group at the para position serves as an electron-withdrawing group, enhancing the electrophilic character of the carbonyl carbon in the ester linkage [37].
Temperature and pH conditions significantly influence the hydrolysis kinetics of 4-nitrophenyl laurate [21] [30]. The compound exhibits enhanced reactivity at elevated temperatures and alkaline pH values, with optimal hydrolysis occurring around pH 9.5 [30]. The fatty acid products generated during hydrolysis do not cause product inhibition during lipase-catalyzed reactions [24].
Mass spectrometric analysis of 4-nitrophenyl laurate reveals the molecular ion peak at mass-to-charge ratio 321.41, corresponding to the protonated molecular ion [M+H]⁺ [1] [3]. The compound exhibits fragmentation patterns consistent with ester bond cleavage, producing characteristic fragment ions corresponding to the 4-nitrophenol moiety and the dodecanoic acid portion [26].
Gas chromatography-mass spectrometry analysis confirms the molecular structure through comparison with spectral databases [26]. The mass spectral fragmentation typically shows loss of the dodecanoic acid chain (molecular weight 200) from the parent ion, yielding a fragment at mass-to-charge ratio 121 corresponding to the 4-nitrophenol cation [26].
Infrared spectroscopy of 4-nitrophenyl laurate reveals characteristic absorption bands that confirm the presence of key functional groups [27]. The carbonyl stretch of the ester linkage appears as a strong absorption in the region of 1700-1750 cm⁻¹ [19]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520 and 1350 cm⁻¹, respectively [19] [27].
The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching modes of the dodecanoate chain manifest in the 2800-3000 cm⁻¹ range [27]. The carbon-oxygen stretching vibration of the ester linkage typically appears around 1200-1300 cm⁻¹ [27].
Raman spectroscopic analysis of 4-nitrophenyl laurate provides complementary vibrational information to infrared spectroscopy [29]. The nitro group exhibits strong Raman activity, particularly the symmetric stretching mode around 1350 cm⁻¹ [29]. The aromatic ring breathing modes appear in the 800-1000 cm⁻¹ region, while the carbon-carbon stretching vibrations of the aliphatic chain are observed in the 1000-1200 cm⁻¹ range [29].
Resonance Raman enhancement may occur when excitation wavelengths coincide with electronic absorption bands of the 4-nitrophenyl chromophore [29]. The compound exhibits pH-dependent spectroscopic behavior due to potential deprotonation of the nitrophenol moiety under alkaline conditions [29].
The predicted density of 4-nitrophenyl laurate is 1.057±0.06 grams per cubic centimeter [5] [10]. The compound exhibits a vapor pressure of 1.09×10⁻⁷ mmHg at 25°C, indicating low volatility under standard conditions [13] [16]. The logarithm of the partition coefficient (log P) has been calculated as 5.944, reflecting the compound's lipophilic character [13] [16].
The number of hydrogen bond donors is zero, while the hydrogen bond acceptor count is four, corresponding to the oxygen atoms in the nitro group and ester linkage [8] [16]. The rotatable bond count is twelve, primarily attributed to the flexibility of the dodecanoate chain [8] [16].
Thermal analysis indicates that the compound remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [32]. The theoretical oxygen demand without nitrification has been calculated as 2.19 mg oxygen per mg compound, while the theoretical carbon dioxide production is 2.465 mg per mg compound [32].
Thermodynamic Property | Value | Reference |
---|---|---|
Predicted Density | 1.057±0.06 g/cm³ | [5] [10] |
Vapor Pressure (25°C) | 1.09×10⁻⁷ mmHg | [13] [16] |
Log P (octanol/water) | 5.944 | [13] [16] |
Hydrogen Bond Donors | 0 | [8] [16] |
Hydrogen Bond Acceptors | 4 | [8] [16] |
Rotatable Bonds | 12 | [8] [16] |
Theoretical Oxygen Demand | 2.19 mg/mg | [32] |
Theoretical CO₂ Production | 2.465 mg/mg | [32] |
4-Nitrophenyl laurate synthesis employs several established methodologies, each offering distinct advantages in terms of yield, purity, and reaction conditions. The most commonly reported synthetic approaches involve the esterification of 4-nitrophenol with lauric acid or its activated derivatives .
The traditional approach utilizes thionyl chloride as a dehydration agent to facilitate the esterification reaction between 4-nitrophenol and lauric acid . This method requires elevated temperatures and produces hydrogen chloride as a byproduct, necessitating appropriate handling procedures and neutralization steps.
An alternative dehydration approach employs phosphorus pentoxide to promote the esterification reaction . Similar to the thionyl chloride method, this technique requires elevated temperatures and careful moisture exclusion to achieve optimal yields.
A more refined synthetic route involves the reaction of carboxylic acids with 4-nitrophenol chloroformate in the presence of 4-dimethylaminopyridine and triethylamine [2]. This method operates under mild conditions at 0°C under nitrogen atmosphere, with stirring for 2 hours. The reaction yields products with ≥98% purity and demonstrates excellent reproducibility.
The most efficient reported synthesis utilizes the direct reaction of lauric acid with 4-nitrophenol chloroformate in anhydrous dichloromethane [2]. The procedure involves stirring reactants for 10 minutes at 0°C, followed by slow addition of the catalyst solution and continued stirring for 2 hours at room temperature. This method consistently achieves yields of 90-95% with corresponding purity levels.
Method | Reagents | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Thionyl Chloride Method | 4-nitrophenol + lauric acid + thionyl chloride | Dehydration agent, elevated temperature | Not specified | Not specified |
Phosphorus Pentoxide Method | 4-nitrophenol + lauric acid + phosphorus pentoxide | Dehydration agent, elevated temperature | Not specified | Not specified |
4-Dimethylaminopyridine Method | Carboxylic acid + 4-nitrophenol chloroformate + DMAP + triethylamine | 0°C, nitrogen atmosphere, 2h stirring | ≥98 | ≥98 |
4-Nitrophenol Chloroformate Method | Lauric acid + 4-nitrophenol chloroformate + dichloromethane | Cold DCM, 10 min stirring, then 2h at room temperature | 90-95 | 90-95 |
Recrystallization from hot methanol represents the most straightforward purification approach for 4-nitrophenyl laurate [3] [4]. The compound demonstrates almost complete transparency when dissolved in hot methanol, facilitating the removal of impurities through selective crystallization upon cooling. This method consistently achieves purities of ≥95-98% [3] [4].
Column chromatography using silica gel provides effective separation of 4-nitrophenyl laurate from synthetic impurities [2]. The procedure involves filtering the dichloromethane phase through 2 grams of silica gel and collecting the ultraviolet-active eluate. This technique effectively removes unreacted starting materials and side products, achieving purities of ≥98% [2].
Advanced purification protocols employ hydrophobic interaction chromatography using Fractogel TSK-isobutyl 650 resin [5]. This method utilizes salt gradients to achieve selective separation based on hydrophobic interactions. The technique demonstrates purification factors of approximately 60-fold with recovery rates of 49% when applied to enzyme purification protocols involving 4-nitrophenyl laurate substrates [5].
Ammonium sulfate precipitation at 40-70% saturation serves as an intermediate purification step, particularly in enzyme extraction protocols [6] [7]. This method achieves a 1.3-fold increase in lipid acyl hydrolase activity when applied to protein extracts containing 4-nitrophenyl laurate [8].
DEAE-Sepharose column chromatography represents the final purification step in comprehensive protocols [7] [9]. This technique achieves overall yields of 36% while maintaining high purity levels suitable for analytical and research applications [7].
Technique | Conditions | Recovery (%) | Purity Achieved | Application |
---|---|---|---|---|
Recrystallization | Hot methanol, almost transparency | Not specified | ≥95-98% | General purification |
Silica Gel Chromatography | DCM phase filtered through 2g silica gel | UV active eluate collected | ≥98% | Synthesis workup |
Hydrophobic Interaction Chromatography | Fractogel TSK-isobutyl 650, salt gradient | 49% (for lipase purification) | Purification factor ~60 | Enzyme purification protocols |
Ammonium Sulfate Precipitation | 40-70% saturation | 1.3x increase in activity | Intermediate purification | Protein precipitation |
Ion Exchange Chromatography | DEAE-Sepharose column | 36% overall yield | High purity | Final purification step |
High-performance liquid chromatography analysis of 4-nitrophenyl laurate employs an isocratic ion-pair reversed-phase system [10]. The optimized mobile phase consists of methanol and 0.01 M citrate buffer at pH 6.2 in a 47:53 volume ratio, supplemented with 0.03 M tetrabutylammonium bromide as the ion-pairing reagent [10].
The analytical system utilizes a Nucleosil 100 C18 reversed-phase column with dimensions of 250 mm × 4.6 mm and 10 μm particle size [10]. Detection occurs at 290 nm, representing the optimal wavelength for simultaneous detection of 4-nitrophenyl laurate and related compounds [10]. The flow rate is maintained at 1.0 mL/min with injection volumes of 20 μL [10].
The chromatographic method achieves baseline separation of analytes within 14 minutes, providing retention time reproducibility with relative standard deviation values ranging from 0.42% to 4.04% [10]. Peak area precision demonstrates relative standard deviation values between 0.57% and 5.49%, indicating excellent analytical reliability [10].
Linear calibration curves are established over the concentration range of 2.5-100 μM with correlation coefficients exceeding 0.9999 [10]. The instrumental quantification limit is determined to be 2.1-2.7 μM based on root mean square error calculations [10].
Parameter | Specification | Purpose |
---|---|---|
Mobile Phase | Methanol-0.01M citrate buffer pH 6.2 (47:53 v/v) + 0.03M TBAB | Ion-pair reversed phase separation |
Column | Nucleosil 100 C18 (250 mm × 4.6 mm, 10 μm) | Baseline separation of analytes |
Detection Wavelength (nm) | 290 | Optimal simultaneous detection |
Flow Rate (mL/min) | 1.0 | Standard analytical flow |
Temperature (°C) | Ambient | Room temperature analysis |
Injection Volume (μL) | 20 | Standard injection volume |
Retention Time Range (min) | 2.5-14 | Complete chromatographic separation |
Gas chromatography serves as the primary method for purity determination of 4-nitrophenyl laurate [11] [12] [13]. Commercial specifications require minimum purity levels of 98.0% as determined by gas chromatographic analysis [11] [12] [13].
The gas chromatographic method employs flame ionization detection for quantitative analysis [11]. Sample preparation involves dissolution of 4-nitrophenyl laurate in appropriate organic solvents to achieve suitable injection concentrations.
Typical purity levels achieved through gas chromatographic analysis range from 98.0% to 100%, with most commercial preparations exceeding 98.5% purity [11] [12] [13]. The method serves as the standard quality control procedure for routine purity determination in commercial and research applications.
Gas chromatography-mass spectrometry provides molecular weight verification and structural confirmation [14]. The molecular ion peak appears at m/z 321, corresponding to the molecular weight of 4-nitrophenyl laurate [14]. Characteristic fragment ions include m/z 183, 109, and 57, which arise from specific bond cleavage patterns [14].
Parameter | Specification | Application |
---|---|---|
Purity Analysis Method | Gas Chromatography | Routine purity determination |
Minimum Purity Required (%) | 98.0 | Quality control standard |
Typical Purity Achieved (%) | ≥98.0-100 | Commercial product specification |
Detection Method | Flame Ionization Detection | Quantitative analysis |
Temperature Range (°C) | 45-48 (melting point range) | Physical property verification |
Sample Preparation | Dissolution in appropriate solvent | Sample introduction |
Spectrophotometric analysis of 4-nitrophenyl laurate relies on the chromogenic properties of the hydrolysis product, 4-nitrophenol [15] [16]. Upon enzymatic or chemical hydrolysis, the compound releases 4-nitrophenol, which exhibits characteristic yellow coloration and strong absorbance at 410 nm [15] [16].
The extinction coefficient of 4-nitrophenol at pH 8.0 and 410 nm is determined to be 15,548 M⁻¹cm⁻¹ [10]. This high extinction coefficient enables sensitive detection and quantification of 4-nitrophenyl laurate hydrolysis products in enzymatic assays and analytical procedures [10].
The absorbance characteristics of 4-nitrophenol demonstrate significant pH dependence [15] [17]. Below pH 6.0, 4-nitrophenol predominantly exists in its protonated form and absorbs at 317 nm [15]. At pH values above 10.0, the equilibrium shifts completely to the anionic form, resulting in maximum absorbance at 401 nm [15]. Temperature effects become prominent near neutral pH values, with increasing absorbance at 410 nm observed at higher temperatures [15].
Spectrophotometric methods enable kinetic analysis of lipase and esterase activities using 4-nitrophenyl laurate as substrate [16] [18]. The method provides real-time monitoring of enzymatic reactions through continuous measurement of 4-nitrophenol formation [16] [18]. Microplate reader analysis utilizes standardized path lengths of 0.58 cm for 200 μL sample volumes [10].
Spectrophotometric assays employ emulsified media containing surfactants such as gum arabic and Triton X-100 to solubilize the hydrophobic substrate [15] [19]. The standard assay medium consists of 50 mM buffer systems with appropriate pH adjustment and stabilizing agents [15].
Parameter | Value | Application | Notes |
---|---|---|---|
Detection Wavelength (nm) | 410 (4-nitrophenol product) | Product detection and quantification | Yellow color development |
Extinction Coefficient (M⁻¹cm⁻¹) | 15,548 | Concentration calculations | At pH 8.0, 410 nm |
pH Range for Analysis | 6.0-11.0 | Optimal detection conditions | pH affects absorbance significantly |
Temperature Range (°C) | 25-50 | Temperature-dependent studies | Temperature affects equilibrium |
Path Length (cm) | 0.58 (microplate wells) | Microplate reader analysis | Standardized for 200 μL wells |
Solvent System | Emulsified media with surfactants | Enzyme assay medium | Contains gum arabic, Triton X-100 |
4-Nitrophenyl laurate exhibits characteristic physical properties that serve as primary quality control indicators [12] [13] [20]. The compound typically appears as a white to off-white powder or crystalline material [12] [13] [20]. Visual inspection confirms the absence of discoloration, which may indicate oxidation or impurity presence.
The melting point range of 4-nitrophenyl laurate is established as 45.0-48.0°C, serving as a critical identity and purity parameter [12] [13] [20] [21]. Melting point determination employs standardized apparatus with controlled heating rates to ensure accurate measurements [12] [13] [20] [21]. Deviations from the specified range indicate potential impurities or degradation products.
Gas chromatographic analysis requires minimum purity levels of 98.0% for research-grade material [12] [13] [21]. Commercial specifications typically achieve purity levels exceeding 98.5%, with premium grades reaching 100% purity [12] [13] [21]. The method provides quantitative assessment of related impurities and degradation products.
High-performance liquid chromatography serves as a complementary purity assessment method, achieving minimum purity specifications of 98% [3] [4] [22]. The technique provides superior resolution for structurally related impurities that may not be adequately separated by gas chromatography.
Solubility testing in hot methanol represents a standard quality control procedure [12] [13] [21]. 4-Nitrophenyl laurate should demonstrate almost complete transparency when dissolved in hot methanol, indicating the absence of insoluble impurities [12] [13] [21]. This test also confirms the chemical integrity of the ester bond.
Storage at 2-8°C under refrigerated conditions maintains compound stability and prevents degradation [12] [13] [21] [23]. Temperature monitoring ensures consistent storage conditions throughout the shelf life of the material [23].
Although specific water content limits are not universally specified, low moisture content is critical for maintaining chemical stability [23]. Karl Fischer titration provides accurate moisture determination when required for specific applications [23].
Proton nuclear magnetic resonance spectroscopy confirms structural identity through characteristic chemical shift patterns [24] [25]. The method verifies the presence of the dodecanoate chain and 4-nitrophenyl moiety [24] [25].
Infrared spectroscopy identifies characteristic functional groups, including carbonyl stretching vibrations around 1720 cm⁻¹ and nitro group absorptions around 1520 cm⁻¹ [27]. These spectral features confirm the ester linkage and nitro group functionality [27].
Although not routinely specified for chemical reagents, microbiological quality may be relevant for applications in biological systems. Standard microbiological testing procedures ensure the absence of viable contaminants when required.
Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Appearance | White to off-white powder/crystal | Visual inspection | Meets appearance specification |
Melting Point (°C) | 45.0-48.0 | Melting point apparatus | Within specified range |
Purity by GC (%) | ≥98.0 | Gas chromatography | Minimum 98% purity |
Purity by HPLC (%) | ≥98.0 | High-performance liquid chromatography | Minimum 98% purity |
Water Content | Not specified | Karl Fischer titration | Low moisture content |
Storage Temperature (°C) | 2-8 (refrigerated) | Temperature monitoring | Maintained cold storage |
Solubility Test | Almost transparent in hot methanol | Solubility determination | Clear solution formation |